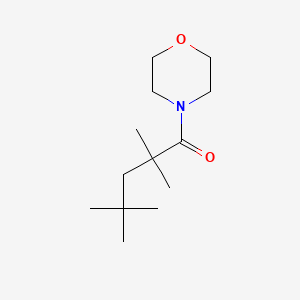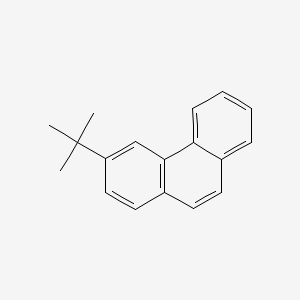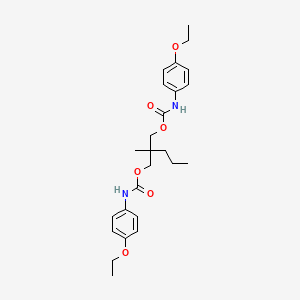
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its versatility and effectiveness.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves several steps. The primary synthetic route includes the reaction of 1,3-Propanediol, 2-methyl-2-propyl- with p-ethoxycarbonyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the p-ethoxycarbanilate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, oxygen, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) is unique due to its specific structure and properties. Similar compounds include:
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
1,3-Butanediol: Used in the production of plastics and as a solvent.
1,4-Butanediol: Commonly used in the manufacture of polyurethanes and elastic fibers. The uniqueness of 1,3-Propanediol, 2-methyl-2-propyl-, bis(p-ethoxycarbanilate) lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
25648-74-2 |
|---|---|
Molekularformel |
C25H34N2O6 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[2-[(4-ethoxyphenyl)carbamoyloxymethyl]-2-methylpentyl] N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C25H34N2O6/c1-5-16-25(4,17-32-23(28)26-19-8-12-21(13-9-19)30-6-2)18-33-24(29)27-20-10-14-22(15-11-20)31-7-3/h8-15H,5-7,16-18H2,1-4H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
CCXTXXIACARUTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(COC(=O)NC1=CC=C(C=C1)OCC)COC(=O)NC2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
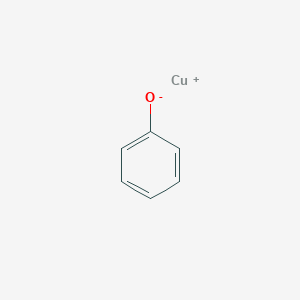
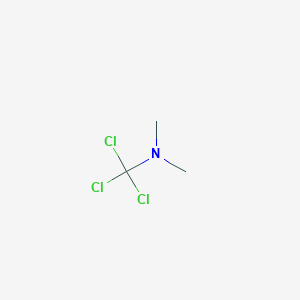
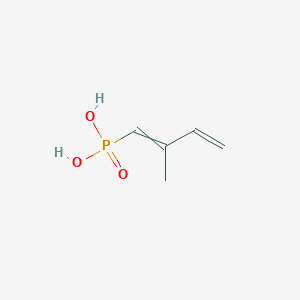
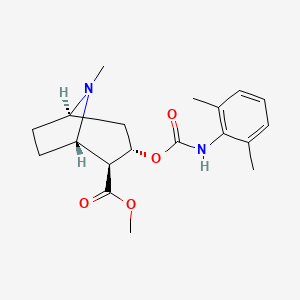
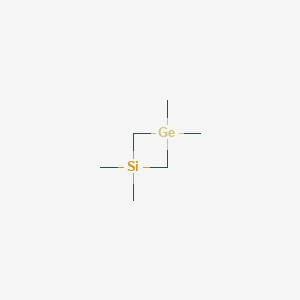
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
